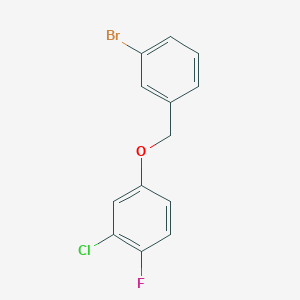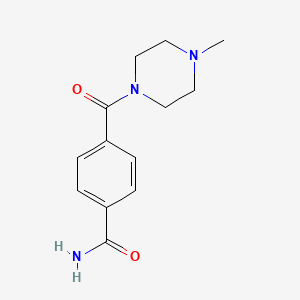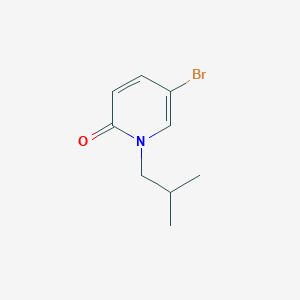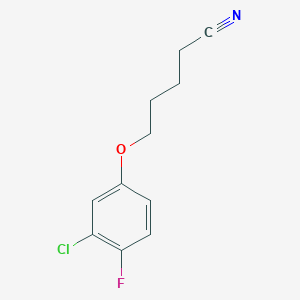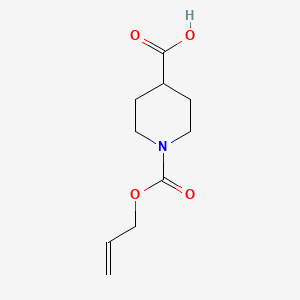![molecular formula C10H11FN2O5S B7891762 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891762.png)
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine is an organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a fluorinated nitrobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Oxidation and Reduction: The compound can participate in redox reactions, where the nitro group can be reduced, and the sulfonyl group can be involved in oxidation reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Iron and ammonium chloride for nitro group reduction.
Bases: Triethylamine for substitution reactions.
Solvents: Tetrahydrofuran (THF) is commonly used.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Coupled Products: Coupling reactions can yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes.
Mecanismo De Acción
The mechanism of action of 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth . The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
4-Fluoronitrobenzene: A precursor in the synthesis of various fluorinated aromatic compounds.
Uniqueness
4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine is unique due to the presence of both a fluorinated nitrobenzene moiety and a morpholine ring. This combination imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it valuable in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYSMISNMBHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
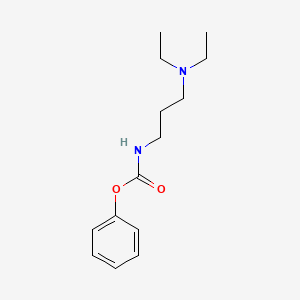
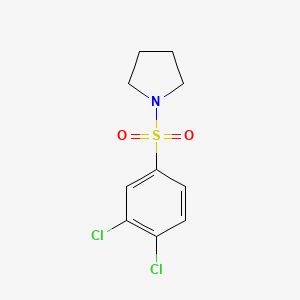
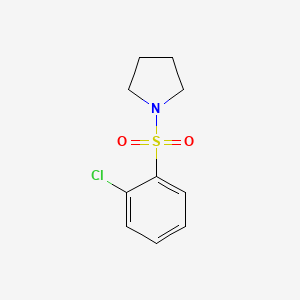
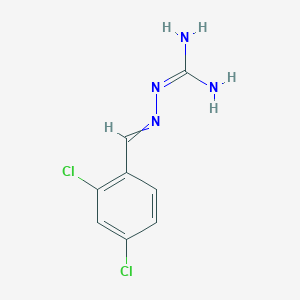

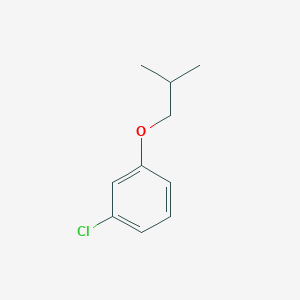
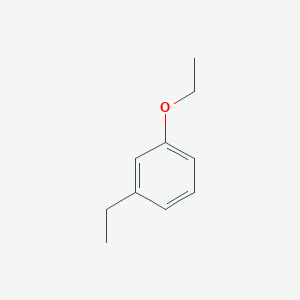
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891735.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891740.png)
